5-Méthyl-3(2H)-benzofuranone

Vue d'ensemble

Description

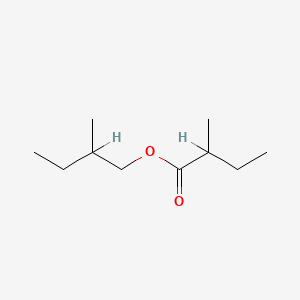

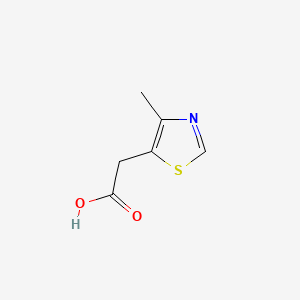

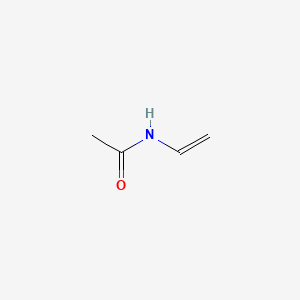

5-Methyl-3(2h)-benzofuranone is a furan derivative that is part of a broader class of compounds characterized by a furan ring, a five-membered aromatic ring with oxygen . These compounds are of interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 5-Methyl-3(2h)-benzofuranone, has been explored through various methods. For instance, 4-halo-5-hydroxyfuran-2 (5H)-ones were synthesized using a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents, yielding moderate to good yields.Molecular Structure Analysis

The molecular structures of synthesized furan derivatives have been confirmed using techniques such as single-crystal X-ray diffraction. This was demonstrated in the study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2 (5H)-furanone, which helped establish the structures of the synthesized products.Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one involved key steps such as the incorporation of a methyl group and chemoselective reduction.Physical and Chemical Properties Analysis

5-Methyl-3(2h)-benzofuranone has a molecular weight of 98.1 g/mol . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Glucosylation dans les plants de thé

5-Méthyl-3(2H)-benzofuranone: a été identifié comme un composé volatil important dans Camellia sinensis (plants de thé). De nouvelles enzymes glucosyltransférases telles que UGT74AF3a et UGT74AF3b catalysent la glucosylation de ce composé, qui joue un rôle crucial dans les notes caramélisées de certains thés .

Production biotechnologique

La production biotechnologique de glucosides de This compound est un domaine de recherche prometteur. L'identification de glucosyltransférases spécifiques dans les plants de thé jette les bases de l'amélioration de la saveur du thé et de la production biotechnologique de ces glucosides .

Produits chimiques aromatiques dans l'industrie alimentaire

En tant que produit chimique aromatique à fort impact, la This compound est importante dans l'industrie alimentaire. Sa glucosylation peut conduire au développement de nouvelles saveurs et de nouveaux parfums, améliorant ainsi les qualités sensorielles des produits alimentaires .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-3(2h)-benzofuranone may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Methyl-3(2h)-benzofuranone may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Methyl-3(2h)-benzofuranone may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPCTBGLNRJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

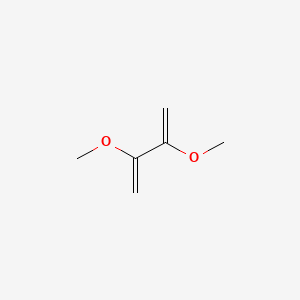

CC1=CC2=C(C=C1)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343556 | |

| Record name | 5-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-66-0 | |

| Record name | 5-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)